molecular formula C17H14ClNO2 B12560996 1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- CAS No. 162897-46-3

1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)-

Cat. No.: B12560996
CAS No.: 162897-46-3
M. Wt: 299.7 g/mol
InChI Key: NACVOPKDFNUOLG-UHFFFAOYSA-N
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Description

1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of a chloroacetyl group at the 1-position and a phenylmethoxy group at the 6-position of the indole ring

Preparation Methods

The synthesis of 1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . The reaction conditions typically require the use of chloroacetyl chloride and phenylmethanol as starting materials, which react with the indole precursor to form the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chloroacetyl group to a hydroxyl group.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modulation of enzyme activities, affecting various biochemical pathways. The phenylmethoxy group may contribute to the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

1H-Indole, 1-(chloroacetyl)-6-(phenylmethoxy)- can be compared with other similar compounds, such as:

Properties

CAS No.

162897-46-3

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

2-chloro-1-(6-phenylmethoxyindol-1-yl)ethanone

InChI

InChI=1S/C17H14ClNO2/c18-11-17(20)19-9-8-14-6-7-15(10-16(14)19)21-12-13-4-2-1-3-5-13/h1-10H,11-12H2

InChI Key

NACVOPKDFNUOLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3C(=O)CCl

Origin of Product

United States

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